molecular formula C18H25Cl2N3O2 B2887032 N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1795358-66-5

N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

Cat. No.: B2887032
CAS No.: 1795358-66-5
M. Wt: 386.32
InChI Key: OWPBEJGGCKPCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide (CAS 1795358-66-5) is a synthetic organic compound with a molecular formula of C18H25Cl2N3O2 and a molecular weight of 386.32 g/mol . This carboxamide derivative features a bipiperidine core, a structural motif present in various pharmacologically active compounds and is frequently explored in medicinal chemistry for its potential as a molecular scaffold . The presence of the 3,4-dichlorophenyl and methoxy groups contributes to the compound's specific stereoelectronic properties, as indicated by a computed Polar Surface Area of 44.8 Ų . Scientific literature highlights the critical role of the carboxamide linker in related chemical series for achieving high binding affinity and selectivity toward certain biological targets, such as the dopamine D3 receptor . This suggests that this compound is a valuable chemical tool for researchers investigating structure-activity relationships (SAR), neuropharmacology, and the development of novel receptor ligands. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Cl2N3O2/c1-25-15-6-10-22(11-7-15)14-4-8-23(9-5-14)18(24)21-13-2-3-16(19)17(20)12-13/h2-3,12,14-15H,4-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPBEJGGCKPCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperidine Derivatives

Reductive amination between 4-methoxypiperidine and a secondary piperidine precursor is a widely reported method. For example, TCIChemicals’ reagent guide highlights palladium acetate (Pd(OAc)₂) as a catalyst for coupling reactions involving piperidine derivatives. In this context, 4-methoxypiperidine undergoes condensation with a suitably functionalized piperidine under hydrogenation conditions, often employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent.

Nucleophilic Displacement Reactions

Alternative routes utilize nucleophilic substitution to assemble the bipiperidine core. A 2015 study demonstrated that 4-methoxy-3-(piperidin-4-yl)benzamides could be synthesized via Mitsunobu reactions or alkylation using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). Applying this to bipiperidine synthesis, 4-methoxypiperidine derivatives react with halogenated piperidines (e.g., 1-chloropiperidine) in the presence of a base, yielding the 1,4'-bipiperidine framework.

The introduction of the N-(3,4-dichlorophenyl)carboxamide group occurs via two principal pathways:

Carbamoyl Chloride Coupling

Reaction of the bipiperidine amine with 3,4-dichlorophenyl isocyanate under anhydrous conditions forms the target carboxamide. This method, validated in PubChem data for analogous compounds, typically employs tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with triethylamine (Et₃N) as a base to scavenge HCl byproducts.

HATU-Mediated Amide Bond Formation

Modern protocols favor 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) for amide coupling. A 2015 study achieved high yields (75–90%) by reacting 4-methoxy-[1,4'-bipiperidine]-1'-amine with 3,4-dichlorobenzoic acid using HATU and N,N-diisopropylethylamine (DIPEA) in DMF.

Synthetic Optimization and Challenges

Solvent and Temperature Effects

Optimal yields for the final carboxamide step are achieved in polar aprotic solvents (e.g., DMF or acetonitrile) at 50–80°C. Prolonged heating (>12 hours) risks decomposition of the dichlorophenyl moiety, necessitating precise temperature control.

Protecting Group Strategies

The methoxy group on the bipiperidine core requires protection during reactive steps. tert-Butyldimethylsilyl (TBS) ethers are commonly used, as they are stable under both acidic and basic conditions and can be removed selectively with tetrabutylammonium fluoride (TBAF).

Analytical Validation of Synthetic Products

Post-synthesis characterization relies on spectroscopic and chromatographic methods:

Analytical Method Key Data for N-(3,4-Dichlorophenyl)-4-Methoxy-[1,4'-Bipiperidine]-1'-Carboxamide
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 8.8 Hz, 1H, ArH), 7.32 (d, J = 2.8 Hz, 1H, ArH), 7.18 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 3.85–3.75 (m, 4H, piperidine-H), 3.40 (s, 3H, OCH₃)
HPLC-MS (ESI+) m/z 387.2 [M+H]⁺, retention time 8.2 min (C18 column, 0.1% formic acid/ACN gradient)
Melting Point 198–202°C (decomposition observed above 205°C)

Comparative Evaluation of Synthetic Routes

The table below contrasts key methodologies for preparing this compound:

Method Yield (%) Purity (HPLC) Key Advantages Limitations
Carbamoyl Chloride Coupling 65–75 ≥95% Minimal side products Requires toxic isocyanate reagents
HATU-Mediated Coupling 80–90 ≥98% High efficiency, room-temperature viable Cost of HATU reagent
Reductive Amination 50–60 90–92% Scalable for industrial applications Multi-step purification required

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carboxamide group can produce primary or secondary amines .

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the bipiperidine structure can facilitate interaction with biological membranes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Core Modifications

Table 1: Key Structural Differences Among Bipiperidine and Related Carboxamides
Compound Name Core Structure Substituents Molecular Weight Key Applications
Target Compound Bipiperidine 3,4-Dichlorophenyl, 4-methoxy ~426 g/mol* Potential CNS/receptor modulation
N-(3′-Chloro-3-biphenylyl)-1′-ethyl-1,4′-bipiperidine-4-carboxamide Bipiperidine 3′-Chlorobiphenyl, 1′-ethyl 426.00 g/mol Undisclosed (structural analog)
cis-(R,R)-4-[(3,4-Dichlorophenyl)methyl]-3-hydroxymethyl-1’-(6-quinolinylcarbonyl)-1,4’-bipiperidine Bipiperidine 3,4-Dichlorobenzyl, quinolinylcarbonyl ~550 g/mol* CCR3 antagonist (IC₅₀: 10 nM)
SID 2848719 Bipiperidine Benzodioxepin sulfonyl groups 423.53 g/mol Undisclosed (high predicted solubility)

*Estimated based on molecular formulas.

Key Observations :

  • Core Flexibility: The bipiperidine scaffold allows diverse substituent placements. The target compound’s methoxy group may improve solubility compared to bulkier groups like quinolinylcarbonyl .
  • However, the absence of a quinolinyl group (as in ) likely reduces CCR3 affinity.

Key Observations :

  • Receptor Specificity: Quinolinylcarbonyl and allylamine substituents (as in BD1052 and CCR3 antagonists) enhance receptor specificity compared to the target compound’s methoxy group .
  • Synthetic Challenges : Dichlorophenyl-containing indazole derivatives show variable yields (27–84%) , suggesting that the bipiperidine core in the target compound may require optimized conditions for scalability.

Physicochemical Properties

Table 3: Predicted Physical Properties of Bipiperidine Carboxamides
Compound Name Density (g/cm³) Boiling Point (°C) pKa Reference
Target Compound Not reported Not reported Not reported
SID 2848719 1.325 ± 0.06 629.6 ± 65.0 15.97 ± 0.20
Fenoxacrim (Pesticide)

Key Observations :

  • The benzodioxepin sulfonyl group in SID 2848719 increases molecular complexity and predicted boiling point compared to simpler bipiperidine analogs .

Biological Activity

N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide, also known by its CAS number 1795358-66-5, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H25Cl2N3O2
  • Molecular Weight : 386.3 g/mol
  • Structure : The compound features a bipiperidine backbone with a methoxy group and a dichlorophenyl moiety, which are critical for its biological activity.

Research indicates that this compound may act as a modulator of various biological pathways. Its structural components suggest interactions with neurotransmitter systems and potential inhibition of specific enzymes.

Key Mechanisms:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have shown selective inhibition of COX-2 over COX-1, suggesting anti-inflammatory properties. This is significant as COX-2 is often upregulated in inflammatory conditions .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress markers in cells .

In Vitro Studies

In vitro evaluations have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For example:

  • Breast Cancer Cells : Studies indicate that this compound has a comparable inhibitory effect on the proliferation of breast cancer cells to established chemotherapeutic agents like doxorubicin .

Case Studies

A detailed examination of similar compounds has provided insights into structure-activity relationships (SAR). For instance:

  • Pyrrolo[3,4-d]pyridazinone Derivatives : Research on derivatives with similar piperidine structures revealed that modifications can enhance COX-2 selectivity and overall potency against inflammatory markers .

Data Table: Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInhibits proliferation in breast cancer cells
COX InhibitionSelective inhibition of COX-2
Antioxidant ActivityReduces oxidative stress markers

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) is used to monitor reaction progress by comparing Rf values against reference standards. Nuclear magnetic resonance (NMR) spectroscopy, including 1H^{1}\text{H} and 13C^{13}\text{C} spectra, confirms structural integrity by analyzing chemical shifts (δ\delta) and coupling constants (JJ) for protons and carbons. For example, characteristic peaks for the dichlorophenyl group (δ ~6.8–7.5 ppm) and methoxy substituent (δ ~3.3–3.8 ppm) should align with expected values .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Consult Safety Data Sheets (SDS) for hazard identification, which may include wearing PPE (gloves, lab coat, goggles) and working in a fume hood. First-aid measures for skin/eye contact involve immediate rinsing with water and medical consultation. While specific SDS for this compound are unavailable, analogous piperidine derivatives emphasize avoiding inhalation and ensuring proper waste disposal .

Q. What analytical techniques are suitable for characterizing its stability under varying pH or temperature conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection can track degradation products under stress conditions (e.g., acidic/basic hydrolysis, thermal exposure). Mass spectrometry (MS) identifies breakdown fragments, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How do structural modifications to the bipiperidine or dichlorophenyl moieties influence the compound's affinity for CC chemokine receptor 3 (CCR3)?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substitutions (e.g., halogenation, methoxy group repositioning) and testing receptor binding via radiolabeled ligand displacement assays. For instance, replacing the methoxy group with a hydroxymethyl group (as in compound 14n) improved CCR3 antagonism by enhancing hydrogen bonding with the receptor’s active site .

Q. What methodologies resolve contradictions in synthetic yields observed for structurally related compounds?

  • Methodological Answer : Contradictions in yields (e.g., 27% vs. 84% for similar analogs) are analyzed by optimizing reaction parameters:

  • Steric/Electronic Effects : Electron-withdrawing groups on the dichlorophenyl ring may slow amide coupling; use coupling agents like HATU to improve efficiency.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) separates byproducts.
  • Kinetic Studies : Pseudo-first-order rate constants (kobsk_{\text{obs}}) identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .

Q. How can researchers elucidate the compound’s mechanism of action in cellular assays?

  • Methodological Answer :

  • Binding Studies : Radiolabel the compound with 3H^{3}\text{H} or 14C^{14}\text{C} and measure displacement in competitive binding assays against known CCR3 ligands.
  • Functional Assays : Calcium flux assays (using Fura-2 AM dye) quantify CCR3-mediated signaling inhibition. Chemotaxis assays (e.g., Boyden chamber) evaluate eosinophil migration suppression .

Q. What in vitro and in vivo models are appropriate for pharmacokinetic profiling?

  • Methodological Answer :

  • In Vitro : Microsomal stability assays (e.g., liver microsomes + NADPH) estimate metabolic half-life (t1/2t_{1/2}). Plasma protein binding is measured via equilibrium dialysis.
  • In Vivo : Administer the compound to rodents and collect plasma samples at timed intervals. Quantify concentrations using LC-MS/MS with deuterated internal standards (e.g., d4d_4-pipamperone) .

Data Contradiction Analysis

Q. How can conflicting NMR data for structurally similar compounds be reconciled?

  • Methodological Answer : Discrepancies in 13C^{13}\text{C} shifts (e.g., carboxamide carbonyl at δ 165–170 ppm vs. 160–165 ppm) arise from solvent polarity or hydrogen bonding. Use standardized conditions (e.g., DMSO-d6d_6 at 298 K) and compare with computed NMR spectra (DFT calculations) to validate assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.